An In-depth Technical Guide to Pentafluoropropionyl Fluoride: Chemical Properties and Reactivity
An In-depth Technical Guide to Pentafluoropropionyl Fluoride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoropropionyl fluoride (PFPC), with the chemical formula C₃F₆O, is a fluorinated acyl fluoride that serves as a versatile and highly reactive building block in organic synthesis.[1] Its unique properties, stemming from the strong electron-withdrawing nature of the pentafluoroethyl group, make it a valuable reagent in the preparation of a wide range of fluorinated compounds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of pentafluoropropionyl fluoride, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1]
Chemical and Physical Properties
Pentafluoropropionyl fluoride is a colorless gas at room temperature with a boiling point of approximately -30°C to 5.3°C.[1][2][3] It is a corrosive and toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃F₆O | [1][6] |
| Molecular Weight | 166.02 g/mol | [1][6] |
| CAS Number | 422-61-7 | [1][6] |
| Boiling Point | -30°C to 5.3°C | [1][2][3] |
| Density | 1.537 g/cm³ | [1][2] |
| Vapor Pressure | 1560 mmHg at 25°C | [1][2] |
| Refractive Index | 1.247 | [1][7] |
| Appearance | Colorless gas/liquefied gas | [1][6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of pentafluoropropionyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for characterizing this compound. It will show two main signals corresponding to the -CF₃ and -CF₂ groups, and a signal for the acyl fluoride fluorine. The approximate chemical shift ranges for these fluorine environments are:
-
-COF: -70 to -20 ppm
-
-CF₂-: +80 to +140 ppm
-
-CF₃: +40 to +80 ppm
The signals will exhibit splitting patterns due to J-coupling between the different fluorine nuclei.
¹³C NMR: The ¹³C NMR spectrum will show three distinct carbon signals. Due to the coupling with fluorine, these signals will appear as complex multiplets.[8] The chemical shifts are expected in the following regions:
-
C=O: Highly deshielded, in the acyl halide region.
-
-CF₂-: Significantly deshielded by the attached fluorine atoms.
-
-CF₃: Also deshielded, but typically to a lesser extent than the -CF₂- carbon.
Infrared (IR) Spectroscopy
The IR spectrum of pentafluoropropionyl fluoride is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which is expected at a high frequency due to the electron-withdrawing effect of the fluorine atoms. Other significant absorptions will be present in the C-F stretching region.
| Functional Group | Approximate Frequency (cm⁻¹) |
| C=O Stretch | > 1800 (strong) |
| C-F Stretch | 1300-1000 (strong, multiple bands) |
Mass Spectrometry (MS)
The mass spectrum of pentafluoropropionyl fluoride will show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of the fluorine atom from the acyl fluoride, the carbonyl group, and cleavage of the C-C bonds in the perfluoroethyl chain. Common fragments would include [C₂F₅]⁺ (m/z 119), [CF₃]⁺ (m/z 69), and [COF]⁺ (m/z 47).
Reactivity
Pentafluoropropionyl fluoride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-withdrawing pentafluoroethyl group makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles.
Reactions with Nucleophiles
Pentafluoropropionyl fluoride reacts vigorously with a variety of nucleophiles, including water, alcohols, amines, and phenols.
-
Hydrolysis: It reacts with water to produce pentafluoropropionic acid and hydrogen fluoride.[6]
-
Reaction with Alcohols: In the presence of a base or catalyst, it reacts with alcohols to form pentafluoropropionate esters.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding pentafluoropropionamides.[1] This reaction is particularly useful for derivatizing amines for analysis by gas chromatography.
-
Reaction with Phenols: Acylation of phenols can occur on the hydroxyl group (O-acylation) to form phenyl pentafluoropropionates or on the aromatic ring (C-acylation) under Friedel-Crafts conditions.
Use as an Acylating Agent
Pentafluoropropionyl fluoride is an effective pentafluoropropionylating agent. The pentafluoropropionyl group can be introduced into molecules to modify their physical and chemical properties, such as increasing their volatility for gas chromatography or enhancing their thermal stability.[1]
Experimental Protocols
General Procedure for Acylation of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Pentafluoropropionyl fluoride
-
Alcohol
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the alcohol and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble gaseous pentafluoropropionyl fluoride through the solution or add a pre-condensed solution of the fluoride.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Thermal Stability and Decomposition
Pentafluoropropionyl fluoride is thermally stable under normal conditions. However, at elevated temperatures, it can decompose. The thermal decomposition of perfluoroacyl fluorides is complex and can proceed through various pathways. In the presence of water, hydrolysis to the corresponding perfluorocarboxylic acid is a key step, which then undergoes further decomposition.[1] Pyrolysis in an inert atmosphere can lead to the formation of smaller perfluoroalkanes and other fluorinated species.
Applications in Drug Development and Research
The unique properties of pentafluoropropionyl fluoride make it a valuable tool in several areas of research and development:
-
Synthesis of Fluorinated Molecules: It serves as a key intermediate in the synthesis of various drug molecules and agrochemicals, where the incorporation of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity.[1]
-
Derivatizing Agent: Its high reactivity with amines makes it an excellent derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of various compounds, including amphetamines and other drugs of abuse. The resulting pentafluoropropionyl derivatives are typically more volatile and have excellent electron-capturing properties, leading to high sensitivity in detection.
-
Materials Science: It is used in the development of advanced materials with specific properties like high thermal stability and chemical resistance.[1]
Safety and Handling
Pentafluoropropionyl fluoride is a hazardous substance and must be handled with extreme care.[4][5]
-
Toxicity: It is toxic if inhaled and can cause severe skin burns and eye damage.[5]
-
Corrosivity: It is corrosive and reacts with water to produce hydrogen fluoride.[6]
-
Handling: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A self-contained breathing apparatus may be necessary for certain operations.[4]
-
Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, acids, and bases.
Conclusion
Pentafluoropropionyl fluoride is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the introduction of the pentafluoropropionyl moiety. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, as well as its role as a derivatizing agent for sensitive analytical techniques, underscores its importance in modern chemical research and development. Proper understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Method for synthesis of pentafluoropropionyl fluoride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
